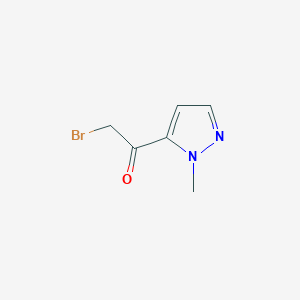

2-Bromo-1-(2-methylpyrazol-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-methylpyrazol-3-yl)ethanone is a brominated organic compound with potential relevance in chemical synthesis and medicinal chemistry. Although specific studies on this compound are scarce, its structural analogs have been investigated for various biological activities and chemical properties.

Synthesis Analysis

Synthesis of structurally related compounds often involves halogenation, nucleophilic substitution, and condensation reactions. For example, Abdel‐Aziz et al. (2011) synthesized 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a compound with a similar bromination pattern, through bromination at ambient temperature, demonstrating the utility of brominated intermediates in synthesizing complex molecules with potential biological activities (Abdel‐Aziz et al., 2011).

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized by single-crystal X-ray diffraction, providing insight into the compound's geometry and electronic structure. Studies like those by Balderson et al. (2007) on enaminones highlight the importance of intra- and intermolecular interactions, such as hydrogen bonding and weak C-H...Br interactions, in stabilizing the crystal structure of brominated organic molecules (Balderson et al., 2007).

Chemical Reactions and Properties

Brominated compounds like 2-Bromo-1-(2-methylpyrazol-3-yl)ethanone can undergo various chemical reactions, including oxidative addition, reductive elimination, and nucleophilic substitution, depending on their functional groups and reaction conditions. Sharma et al. (2015) discussed the synthesis of dinuclear palladium(II) complexes from bromopyrazol-ethyl compounds, demonstrating the versatility of brominated compounds in forming complex chemical structures (Sharma et al., 2015).

Physical Properties Analysis

The physical properties of brominated organic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. While specific data on 2-Bromo-1-(2-methylpyrazol-3-yl)ethanone are not available, related research suggests that the presence of bromine and other functional groups significantly affects these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties, are crucial for understanding the potential applications of 2-Bromo-1-(2-methylpyrazol-3-yl)ethanone. For instance, the study of molecular structure, FT-IR, and vibrational assignments by Mary et al. (2015) on a similar compound provides insights into the influence of bromine atoms on the chemical behavior and stability of brominated organic molecules (Mary et al., 2015).

Scientific Research Applications

1. Biological Activities of Derivatives

The compound 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a derivative of 2-Bromo-1-(2-methylpyrazol-3-yl)ethanone, has shown potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. It also inhibits LPS-stimulated NO generation and exhibits cytotoxicity against various carcinoma cells (Abdel‐Aziz et al., 2011).

2. Structural Analysis and Synthesis

The structural analysis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, a compound related to 2-Bromo-1-(2-methylpyrazol-3-yl)ethanone, demonstrates its potential in synthesizing complex heterocyclic compounds (Huang et al., 2010).

3. Influence on Carcinogen Metabolizing Enzymes

Derivatives of 2-Bromo-1-(2-methylpyrazol-3-yl)ethanone have been explored for their impact on carcinogen metabolizing enzymes. These compounds show significant induction of various enzymes and possess scavenging activities, potentially contributing to cancer prevention (Hamdy et al., 2010).

4. Synthesis of Novel Compounds

Research on α-Bromo chalcones containing 2-thiene ring, synthesized from derivatives of 2-Bromo-1-(2-methylpyrazol-3-yl)ethanone, provides insight into new methods for producing bioactive compounds (Budak & Ceylan, 2009).

5. Formation of Pyridylcarbene Intermediates

The study of the thermal decomposition of related bromo-methyl-pyridine compounds leads to the formation of pyridylcarbene intermediates, crucial for the synthesis of various pyridine derivatives (Abarca et al., 2006).

properties

IUPAC Name |

2-bromo-1-(2-methylpyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-9-5(2-3-8-9)6(10)4-7/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJKZURCKGHUCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2-methylpyrazol-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2497399.png)

![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)

![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)

![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)